molecular formula C9H17N B1608541 2-Cyclobutylpiperidine CAS No. 526183-12-0

2-Cyclobutylpiperidine

Cat. No. B1608541
CAS RN: 526183-12-0
M. Wt: 139.24 g/mol
InChI Key: TTWXQGZANCNAFO-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperidine is a chemical compound that belongs to the piperidine class . It is an important intermediate in the synthesis of many pharmaceuticals.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C9H17N . Its average mass is 139.238 Da and its monoisotopic mass is 139.136093 Da .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

A study by Nicolaou et al. (2001) detailed the chemical synthesis and biological evaluation of cyclobutyl epothilone analogues, demonstrating potent tubulin polymerization promotion and cytotoxic activities. These findings underscore the cyclobutyl moiety's role in conferring potent biological properties, potentially extending to 2-Cyclobutylpiperidine analogues (Nicolaou et al., 2001).

Mechanisms of Inhibition of Pyrimidine Dimer Formation

Sutherland and Sutherland (1969) explored the UV-induced formation of cyclobutyl pyrimidine dimers in DNA, revealing mechanisms of inhibition by acridine dyes. This study provides insights into how cyclobutyl-containing compounds could potentially influence DNA repair mechanisms and cellular responses to UV damage (Sutherland & Sutherland, 1969).

Antiviral Activity of Cyclobutyl Nucleoside Analogues

Research by Bisacchi et al. (1991) on cyclobutyl guanine and adenine nucleoside analogues showcased their high activity against herpesviruses, highlighting the therapeutic potential of cyclobutyl derivatives in antiviral treatments. This study suggests that cyclobutyl moieties, such as those in this compound derivatives, could be explored for antiviral drug development (Bisacchi et al., 1991).

Novel Aminophosphinic Acids with Antimicrobial Activity

Koparir et al. (2011) synthesized novel aminophosphinic acids containing cyclobutane and 1,3-thiazole, demonstrating significant activity against Staphylococcus aureus and Mycobacterium fortuitum. This work illustrates the antimicrobial potential of cyclobutane-containing compounds, which could extend to research involving this compound structures (Koparir et al., 2011).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which include 2-cyclobutylpiperidine, are known to interact with a wide variety of biological targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between this compound and its targets, as well as the resulting changes, would require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s known that piperidine derivatives can influence a variety of biochemical pathways

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound are currently unknown. Piperidine derivatives are known to have a wide range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound.

properties

IUPAC Name

2-cyclobutylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-7-10-9(6-1)8-4-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXQGZANCNAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394736
Record name 2-cyclobutylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

526183-12-0
Record name 2-cyclobutylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylpiperidine
Reactant of Route 2
2-Cyclobutylpiperidine
Reactant of Route 3
2-Cyclobutylpiperidine
Reactant of Route 4
2-Cyclobutylpiperidine
Reactant of Route 5
2-Cyclobutylpiperidine
Reactant of Route 6
2-Cyclobutylpiperidine

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